1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- is a chemical compound with a unique structure that includes a long alkyl chain and a diamine group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with a long-chain alkyl halide, such as pentadecyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Temperature: Around 60-80°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The diamine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- involves its interaction with various molecular targets through its diamine group. This interaction can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The long alkyl chain also contributes to its hydrophobic interactions, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-Propyl-1,3-propanediamine: A similar compound with a shorter alkyl chain.
1,3-Propanediamine, N,N-dimethyl-: Another derivative with different substituents on the diamine group.
Uniqueness
1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]- stands out due to its long alkyl chain, which imparts unique hydrophobic properties and enhances its interactions with biological membranes. This makes it particularly useful in applications requiring enhanced stability and membrane penetration.
Properties
CAS No. |
68123-11-5 |
---|---|
Molecular Formula |
C21H46N2O |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
N'-(3-pentadecoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20-24-21-16-19-23-18-15-17-22/h23H,2-22H2,1H3 |
InChI Key |
PUKQYCOBAZVBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.